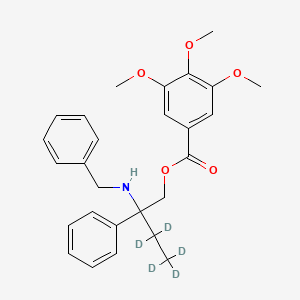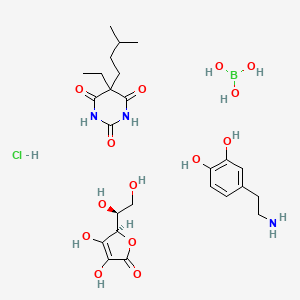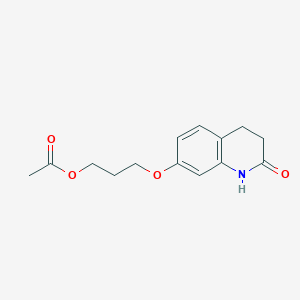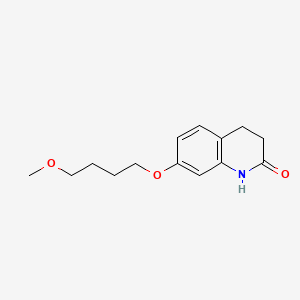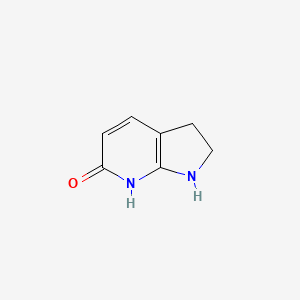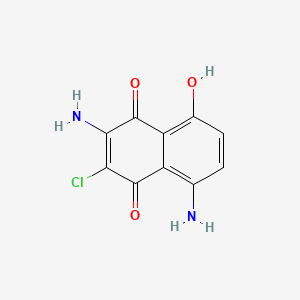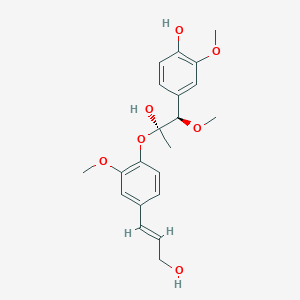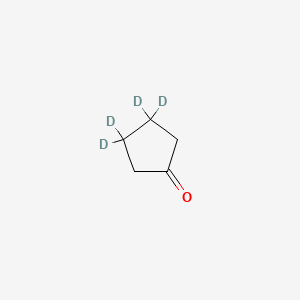
Cyclopentanone-3,3,4,4-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone-3,3,4,4-D4 is a chemical compound used in the synthesis of various simple and complex organic compounds . It is also used in the synthesis of peptidase IV inhibitors for the treatment of type 2 diabetes .
Physical And Chemical Properties Analysis
Cyclopentanone-3,3,4,4-D4 is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .Applications De Recherche Scientifique
Vibrational Spectroscopy and Electronic Excited States : Zhang et al. (1993) investigated the jet-cooled fluorescence excitation spectra of cyclopentanone and its deuterated isotopomers. They provided insights into the vibrational frequencies and electronic excited states of these molecules, which is crucial for understanding their photochemical properties (Zhang, Chiang, & Laane, 1993).
Biomass Conversion and Catalysis : Wang et al. (2021) highlighted a synthetic approach to fabricate N-doped carbon nanotube networks with confined Co nanoparticles from bulk g-C3N4. This method efficiently converts biomass-derived furanic aldehydes to cyclopentanones, demonstrating the potential of cyclopentanone derivatives in biomass conversion and catalysis (Wang et al., 2021).
Pharmacological Research : Gu et al. (2013) studied 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC), a novel synthetic compound with antinociceptive activities. Their research contributes to the understanding of the roles of autophagic-lysosomal pathways in pain management (Gu et al., 2013).
Vibrational Analysis and Molecular Structure : Kartha et al. (1973) performed a vibrational analysis of cyclopentanone and its isotopic species, contributing to the understanding of molecular structure and dynamics (Kartha, Mantsch, & Jones, 1973).
Triplet State Analysis : Shain et al. (1972) conducted a microwave-optical double resonance study on the triplet state of cyclopentanone. This research aids in understanding the reactive properties of cyclopentanone's excited states (Shain, Chiang, & Sharnoff, 1972).
Biofuel Research : Bao et al. (2017) explored the laminar flame characteristics of cyclopentanone at elevated temperatures. This research is significant for evaluating the potential of cyclopentanone as a biofuel (Bao et al., 2017).
C–H⋯O Interactions Study : Vaz et al. (2013) investigated the C–H⋯O interactions in cyclopentanone using inelastic neutron scattering, providing insights into the molecular interactions and bonding in cyclopentanone (Vaz, Nolasco, & Ribeiro-Claro, 2013).
Synthesis of Chiral Compounds : Song et al. (2003) developed an efficient synthesis method for a chiral cyclopentanone derivative, which is a valuable building block for synthesizing vitamin D and steroids (Song, Okamoto, & Sato, 2003).
Catalytic Applications : Ngo et al. (2018) demonstrated the improvement of stability in cyclopentanone aldol condensation MgO-based catalysts through surface hydrophobization, indicating the chemical’s significance in catalytic processes (Ngo, Sooknoi, & Resasco, 2018).
Industrial Production Processes : Sinopec Shanghai (2011) reviewed the production processes of cyclopentanone, indicating its importance as a fine chemical intermediate in various industries (Sinopec Shanghai, 2011).
Safety And Hazards
Cyclopentanone-3,3,4,4-D4 is classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Moreover, inhalation of its vapors might lead to respiratory discomfort . Therefore, appropriate safety measures should be taken when handling this compound, including the use of proper personal protective equipment .
Propriétés
IUPAC Name |
3,3,4,4-tetradeuteriocyclopentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTOWKSIORTVQH-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)CC1([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanone-3,3,4,4-D4 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid;2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B569914.png)
